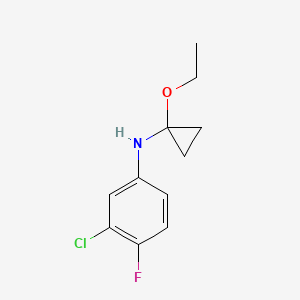
3-Chloro-N-(1-ethoxycyclopropyl)-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(1-ethoxycyclopropyl)-4-fluoroaniline is an organic compound characterized by the presence of a chloro group, an ethoxycyclopropyl group, and a fluoroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(1-ethoxycyclopropyl)-4-fluoroaniline typically involves multi-step organic reactions. One common approach is to start with the preparation of the ethoxycyclopropyl intermediate, followed by its coupling with a fluoroaniline derivative. The chloro group can be introduced through halogenation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(1-ethoxycyclopropyl)-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
3-Chloro-N-(1-ethoxycyclopropyl)-4-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which 3-Chloro-N-(1-ethoxycyclopropyl)-4-fluoroaniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and fluoro groups can enhance binding affinity and specificity, while the ethoxycyclopropyl group may influence the compound’s overall stability and reactivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroaniline: Lacks the ethoxycyclopropyl group, which may result in different reactivity and applications.
N-(1-ethoxycyclopropyl)-4-fluoroaniline:
Uniqueness
3-Chloro-N-(1-ethoxycyclopropyl)-4-fluoroaniline is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both chloro and fluoro groups, along with the ethoxycyclopropyl moiety, makes it a versatile compound for various research and industrial purposes.
Properties
CAS No. |
112033-40-6 |
|---|---|
Molecular Formula |
C11H13ClFNO |
Molecular Weight |
229.68 g/mol |
IUPAC Name |
3-chloro-N-(1-ethoxycyclopropyl)-4-fluoroaniline |
InChI |
InChI=1S/C11H13ClFNO/c1-2-15-11(5-6-11)14-8-3-4-10(13)9(12)7-8/h3-4,7,14H,2,5-6H2,1H3 |
InChI Key |
QVFYMHMMJZFRKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CC1)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















